molecular formula C9H13FN2 B13306368 2-Butyl-5-fluoropyridin-3-amine

2-Butyl-5-fluoropyridin-3-amine

Katalognummer: B13306368
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: DUORJFFUNFATHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .

Vorbereitungsmethoden

The synthesis of 2-Butyl-5-fluoropyridin-3-amine can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to produce fluorinated pyridines . Industrial production methods often rely on these established synthetic routes, with modifications to optimize yield and purity.

Analyse Chemischer Reaktionen

2-Butyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Butyl-5-fluoropyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Butyl-5-fluoropyridin-3-amine involves its interaction with molecular targets and pathways. The presence of the fluorine atom influences the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect the compound’s reactivity and interaction with biological targets. For instance, fluorinated pyridines can undergo hydroamination and dehydrofluorination reactions, leading to the formation of various intermediates .

Vergleich Mit ähnlichen Verbindungen

2-Butyl-5-fluoropyridin-3-amine can be compared with other fluorinated pyridines, such as:

Eigenschaften

Molekularformel

C9H13FN2

Molekulargewicht

168.21 g/mol

IUPAC-Name

2-butyl-5-fluoropyridin-3-amine

InChI

InChI=1S/C9H13FN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3

InChI-Schlüssel

DUORJFFUNFATHA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C=C(C=N1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.